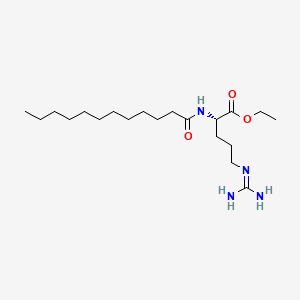

N(alpha)-Lauroylarginine ethyl ester

Description

The development of surfactants derived from amino acids represents a significant advancement in the field of "green chemistry," aiming to create effective, biodegradable, and biocompatible molecules from renewable resources. The intrinsic properties of amino acids, such as their chirality, charge, and diverse functional groups, offer a versatile platform for synthesizing a wide array of surfactants, including anionic, cationic, and zwitterionic types.

Historically, the value of amino acids as foundational materials for surfactants was recognized for their potential to create compounds with low toxicity and high biodegradability. Cationic surfactants, in particular, have been a major focus of research due to their antimicrobial capabilities. The development of arginine-based cationic surfactants marked a notable milestone in this area. Researchers have synthesized and studied long-chain Nα-acyl amino acids with the goal of producing mild yet effective surfactants for preservation applications. These compounds, derived from the condensation of fatty acids with esterified basic amino acids like arginine, have demonstrated significant potential for controlling microbial growth. The antimicrobial efficacy of these arginine-based surfactants is largely attributed to the cationic charge of the protonated guanidine (B92328) group in the arginine head, combined with the hydrophobic nature of the fatty acid tail. sapub.orgsapub.org

In academic and industry literature, N(alpha)-Lauroylarginine ethyl ester is identified by several names and chemical identifiers, which is crucial for accurate data retrieval and scientific communication. It is commonly referred to as Ethyl Lauroyl Arginate or by the acronym LAE. Its synthesis involves the esterification of L-arginine with ethanol (B145695), followed by a reaction with lauroyl chloride. researchgate.netnih.gov The final product is often recovered as a hydrochloride salt. researchgate.net

The compound's systematic IUPAC name is ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate. It is registered under the CAS Number 48076-74-0. researchgate.net The hydrochloride salt form is identified by CAS Number 60372-77-2. nih.gov

Below is a summary of its key chemical identifiers and physicochemical properties.

Current research on this compound is predominantly focused on its potent, broad-spectrum antimicrobial activity. sapub.orgresearchgate.net As a cationic surfactant, its primary mechanism of action involves interaction with and disruption of microbial cell membranes. mdpi.com This interaction is initiated by an electrostatic attraction to the negatively charged components of the membranes, leading to depolarization and increased permeability. This ultimately causes the leakage of intracellular materials and cell death. researchgate.net This non-specific mode of action is a significant area of study, as it reduces the likelihood of microorganisms developing resistance. researchgate.net

The compound has demonstrated efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds. researchgate.netmdpi.com This has led to extensive investigation into its application as a preservative in food systems, where it has been approved by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) for use in certain food products. nih.gov

Recent research has also explored synergistic combinations of LAE with other antimicrobial compounds, such as essential oils or nanoparticles, to enhance its efficacy and potentially reduce the required concentrations. researchgate.net Furthermore, studies are delving into its effects on microbial biofilms, which are notoriously difficult to eradicate. researchgate.net Research has shown that LAE can not only inhibit biofilm formation but also disrupt pre-formed biofilms of pathogenic bacteria like Listeria monocytogenes and Escherichia coli. researchgate.net The ongoing research continues to underscore the significance of this compound as a versatile and effective antimicrobial agent with considerable potential in various scientific and industrial applications.

The following table summarizes the minimum inhibitory concentration (MIC) of this compound against a selection of microorganisms as reported in scientific literature.

Properties

IUPAC Name |

ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTMYVOVQZMMKX-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893076 | |

| Record name | N alpha-Lauroyl-L-arginine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48076-74-0 | |

| Record name | Nα-Lauroyl-L-arginine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48076-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(alpha)-Lauroylarginine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048076740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N alpha-Lauroyl-L-arginine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL LAUROYL ARGINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0K8J7A41B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N Alpha Lauroylarginine Ethyl Ester

Established Synthetic Pathways for N(alpha)-Lauroylarginine Ethyl Ester (LAE)

The industrial synthesis of LAE is typically achieved by first esterifying L-arginine with ethanol (B145695) to form an intermediate, which is then acylated using lauroyl chloride. fao.orgnih.govfao.orgfrontiersin.org The final product is recovered as a stable hydrochloride salt. fao.orgnih.gov

Esterification of L-Arginine with Ethanol

The initial step in LAE synthesis is the esterification of the carboxylic acid group of L-arginine with ethanol. fao.orgfrontiersin.org To facilitate this reaction, which can be inefficient if L-arginine and ethanol are simply mixed, an esterification agent is employed. Thionyl chloride (SOCl₂) is commonly used for this purpose. fao.orggoogle.com

When L-arginine hydrochloride is treated with ethanol in the presence of thionyl chloride, the reaction proceeds to form L-arginine ethyl ester dihydrochloride (B599025) (ethyl arginate 2HCl). fao.orggoogle.com Thionyl chloride serves as both a catalyst and a dehydrating agent, reacting with any water present and driving the equilibrium towards the formation of the ester. google.com The reaction can be performed by adding L-arginine to ethanol and then slowly adding thionyl chloride at controlled temperatures, which may range from -5°C to 75°C, followed by a period of reflux to ensure completion. google.comgoogle.com The heat generated during the addition of thionyl chloride can also be exploited to drive the reaction. fao.org The resulting intermediate, L-arginine ethyl ester dihydrochloride, is then isolated, often by concentrating the reaction mixture under reduced pressure. google.com

Acylation with Lauroyl Chloride: Schotten-Baumann Reaction Conditions

The second and final step in the synthesis of LAE is the acylation of the α-amino group of the L-arginine ethyl ester intermediate with lauroyl chloride. fao.orgfao.org This transformation is carried out under Schotten-Baumann reaction conditions. psu.edusapub.orguni-duesseldorf.de The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides, typically involving a two-phase solvent system consisting of water and an organic solvent. wikipedia.orglscollege.ac.in A base is added to the aqueous phase to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. uni-duesseldorf.deorganic-chemistry.org

In the synthesis of LAE, L-arginine ethyl ester dihydrochloride is dissolved in an aqueous medium, and lauroyl chloride is added, often simultaneously with a base like sodium hydroxide (B78521) (NaOH), to maintain the pH in the desired range. nih.govgoogle.com This allows for the selective N-acylation at the α-amino group. fao.org The use of an organic solvent system, such as ethyl acetate, can also be employed to facilitate the reaction and subsequent separation. google.comgoogle.com

Role of pH and Temperature Control in Reaction Optimization

Precise control of pH and temperature is critical for maximizing the yield and purity of LAE during the acylation step. The reaction is highly dependent on maintaining a specific pH range to ensure the α-amino group of the arginine ethyl ester is deprotonated and thus sufficiently nucleophilic to react with the lauroyl chloride, while minimizing side reactions like the hydrolysis of the acid chloride and the final ester product.

pH Control : The reaction is typically maintained at a pH between 6.7 and 8.0. nih.govgoogle.com This is achieved by the continuous or simultaneous addition of an aqueous base, such as 20% sodium hydroxide solution, to neutralize the HCl formed. google.com If the pH becomes too acidic, the amine is protonated and the reaction rate drops; if it becomes too alkaline, the hydrolysis of lauroyl chloride and the product ester is accelerated. uni-duesseldorf.de

Temperature Control : The acylation is an exothermic reaction, and temperature control is essential to prevent unwanted side reactions and product degradation. The reaction is generally carried out at low temperatures, typically between 5°C and 15°C. nih.govfrontiersin.orggoogle.com Maintaining this low temperature throughout the addition of lauroyl chloride and base is crucial for achieving high yields and purity. google.com

The following table summarizes the typical reaction parameters for the acylation step.

| Parameter | Optimal Range | Purpose |

| pH | 6.7 - 8.0 | To ensure the amine is nucleophilic while minimizing hydrolysis of reactants and products. nih.govgoogle.com |

| Temperature | 5°C - 15°C | To control the exothermic reaction and prevent side reactions and product degradation. nih.govfrontiersin.orggoogle.com |

Purification Techniques in Laboratory and Industrial Scale Production

After the synthesis is complete, the crude LAE must be purified to remove unreacted starting materials, by-products, and salts. The final product is recovered as the hydrochloride salt, which is a white, solid powder. fao.orggenemedsyn.com

Common by-products and impurities that need to be removed include:

Nα-Lauroyl-L-arginine (LAS) fao.org

Lauric acid fao.org

Ethyl laurate fao.org

L-Arginine·HCl fao.org

Ethyl arginate·2HCl fao.org

Sodium chloride (from neutralization) genemedsyn.com

The purification process typically involves the following steps:

Filtration : The solid LAE hydrochloride product is separated from the reaction mixture. On an industrial scale, a press filter may be used for this separation. fao.org

Washing : The filtered solid is washed to remove water-soluble impurities.

Drying : The purified product is dried to achieve a final water content of less than 5%. fao.org The resulting powder contains between 85% and 95% of the active ingredient, ethyl-Nα-lauroyl-L-arginate HCl. fao.orgfao.org

Recrystallization : For higher purity, recrystallization from a suitable solvent system, such as petroleum ether, n-hexane, or cyclohexane, can be performed. google.com This step is effective in significantly increasing the product purity, potentially to over 97%. google.com

On an industrial scale, the process is validated to ensure consistent product quality, with the equipment, including the reaction vessel and filter press, being key components of this validation. fao.org

Derivatization Strategies for this compound Analogs

The chemical structure of LAE can be modified to produce analogs with different physicochemical properties. A primary strategy for derivatization is the alteration of the fatty acid moiety, specifically the length of the alkyl chain.

Modification of Alkyl Chain Length and its Synthetic Implications

Analogs of LAE can be synthesized by substituting lauroyl chloride (C12) with other fatty acid chlorides. psu.edusapub.org This allows for the creation of a homologous series of N(alpha)-acyl-L-arginine ethyl esters with varying alkyl chain lengths. The synthetic methodology remains largely the same: esterification of L-arginine with ethanol followed by acylation under Schotten-Baumann conditions. psu.edusapub.org

For example, analogs such as N(alpha)-Octanoyl-L-Arginine ethyl ester (C8), N(alpha)-Nonanoyl-L-Arginine ethyl ester (C9), and N(alpha)-Myristoyl-L-Arginine ethyl ester (C14) have been synthesized by reacting L-arginine ethyl ester dihydrochloride with the corresponding octanoyl chloride, nonanoyl chloride, and myristoyl chloride. psu.edu

The primary synthetic implication of modifying the alkyl chain length is the change in the physical properties of both the acid chloride reactant and the final product. The solubility and melting point of the reactants and products will vary, which may require minor adjustments to the reaction solvent, temperature, and purification methods. However, the fundamental reaction conditions (pH, temperature control) for the Schotten-Baumann acylation remain applicable. psu.edusapub.org Studies have shown that these analogs can be synthesized in good yields (80-85%) using this established pathway. psu.edu

The table below provides examples of LAE analogs with different alkyl chain lengths and their reported synthesis yields.

| Compound Name | Abbreviation | Alkyl Chain | Acyl Chloride Used | Reported Yield |

| N(alpha)-Octanoyl-L-Arginine ethyl ester | CAE | C8 | Octanoyl chloride | 85% psu.edu |

| N(alpha)-Nonanoyl-L-Arginine ethyl ester | NAE | C9 | Nonanoyl chloride | 80% psu.edu |

| N(alpha)-Lauroyl-L-Arginine ethyl ester | LAE | C12 | Lauroyl chloride | - |

| N(alpha)-Myristoyl-L-Arginine ethyl ester | MAE | C14 | Myristoyl chloride | - |

Changes in the alkyl chain length significantly impact the physicochemical properties of the resulting surfactant, such as its surface activity and critical micelle concentration (CMC). psu.edusapub.org Generally, increasing the hydrophobicity by extending the alkyl chain enhances surface activity and lowers the CMC. sapub.org

Exploration of Alternative Ester or Amide Linkages

The chemical structure of this compound (LAE) offers opportunities for modification to fine-tune its physicochemical and biological properties. One avenue of exploration is the substitution of the ethyl ester group with alternative ester or amide linkages. These modifications can influence the compound's hydrophobicity, hydrolytic stability, and interactions with biological membranes.

Alternative Ester Linkages: The ethyl ester in LAE can be replaced by other alkyl or aryl esters. The synthesis of these analogs typically follows a similar pathway to that of LAE, involving the acylation of the corresponding arginine ester. For instance, Nα-lauroylarginine methyl ester hydrochloride (LAM) has been synthesized and studied. rsc.org The general approach involves the esterification of L-arginine with the desired alcohol (e.g., methanol, propanol, butanol) in the presence of an acid catalyst, followed by acylation with lauroyl chloride. Enzymatic synthesis presents a "green" alternative to chemical methods. Hydrolases, particularly proteases like papain from Carica papaya, can catalyze the esterification reaction in low-water-content organic media. vedeqsa.com This biocatalytic approach allows for the synthesis of a variety of Nα-acyl-L-arginine esters with different R2 groups, which can be linear or branched alkyl chains from 1 to 18 carbon atoms or aromatic groups. vedeqsa.com

Amide Linkages: The introduction of an amide bond in place of the ester linkage results in a different class of derivatives with potentially enhanced stability against hydrolysis. Nα-lauroyl arginyl dipeptides, which contain an amide bond, have been prepared using standard peptide synthesis methods. researchgate.net These compounds can be synthesized with a terminal amino acid that is either acidic (like glutamic acid) or basic (like lysine). researchgate.net The synthesis involves coupling Nα-lauroyl arginine with the desired amino acid ester, followed by deprotection of the carboxyl group if the free acid is desired. The resulting compounds can be cationic (as methyl esters) or amphoteric (as free α-carboxylic acids), each with distinct surfactant and antimicrobial properties. researchgate.net

Synthesis of Gemini (B1671429) Surfactants Based on Arginine and Lauroyl Moieties

Gemini surfactants are a class of amphiphilic molecules characterized by having at least two hydrophobic tails and two hydrophilic head groups linked by a spacer. Arginine-based gemini surfactants combine the biocompatibility of amino acids with the superior surface activity of gemini structures. These surfactants often exhibit significantly lower critical micelle concentrations (CMC) and greater efficiency in reducing surface tension compared to their single-chain counterparts. nih.gov

The synthesis of arginine-based gemini surfactants typically involves the coupling of two N-acyl-arginine units. A common strategy employs a diaminoalkane as a spacer to connect the carboxyl groups of two Nα-lauroylarginine molecules. The length of the polymethylene spacer chain can be varied to modulate the surfactant's properties. nih.gov One bio-organic route for the synthesis of a dimeric arginine surfactant utilizes the enzyme papain to catalyze the formation of amide bonds between the carboxyl group of arginine and the amino groups of an α,ω-diaminoalkane. chalmers.se

Another approach involves the synthesis of cationic gemini surfactants with an α,ω-diaminoalkane moiety as a spacer. chalmers.se These compounds, often referred to as bis-Args, consist of two N-acyl-arginine residues linked by a polymethylene spacer. For example, gemini surfactants with C10 and C12 alkyl chains and a C3 spacer have been synthesized and shown to possess potent antimicrobial and antibiofilm activity. nih.gov The presence of two cationic arginine head groups and two hydrophobic lauroyl chains enhances their interaction with bacterial membranes. nih.gov

Table 1: Examples of Arginine-Based Gemini Surfactants and Their Properties

| Surfactant Type | Alkyl Chain Length | Spacer | Key Properties | Reference |

| bis-Arg | C10 | C3 | Potent antimicrobial and antibiofilm activity | nih.gov |

| bis-Arg | C12 | C3 | Enhanced interaction with bacterial membranes | nih.gov |

| Dimeric Arginine Surfactant | Not Specified | Diaminoalkane | Synthesized via a bio-organic route using papain | chalmers.se |

Analytical Methodologies for Characterization of Synthesized this compound

A robust analytical framework is essential for the characterization and quality control of synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques to determine purity, identify impurities, and confirm the chemical structure.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of LAE and its related substances. fao.org It allows for the separation, identification, and quantification of the active ingredient and potential impurities such as Nα-Lauroyl-L-arginine, lauric acid, ethyl laurate, L-Arginine·HCl, and ethyl arginate·2HCl. fao.org

A common HPLC method utilizes a reverse-phase C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). fao.org Detection is usually performed using a UV detector at a wavelength of around 215 nm. fao.org The retention time for the major peak corresponding to ethyl-Nα-lauroyl-L-arginate·HCl is approximately 4.3 minutes under specific chromatographic conditions. fao.orgfao.org By injecting standard solutions of the compound and its potential impurities, a quantitative analysis can be performed to ensure the purity of the synthesized product. fao.org

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Value | Reference |

| Column | Symmetry C18, 150 x 3.9 mm, 5µm (or equivalent) | fao.org |

| Mobile Phase | Acetonitrile/water (50:50) containing 0.1% trifluoroacetic acid | fao.org |

| Flow Rate | 1 ml/min | fao.org |

| Detection Wavelength | 215 nm | fao.org |

| Injection Volume | 10 µl | fao.org |

| Retention Time (LAE) | ~4.3 min | fao.orgfao.org |

| Retention Time (Nα-Lauroyl-L-arginine) | ~2.2 min | fao.orgfao.org |

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful tool for confirming the molecular structure of LAE. While specific spectral data for LAE is not detailed in the provided search results, the principles of NMR analysis can be applied. For a similar compound, N(alpha)-benzoyl-L-argininate ethyl ester chloride, ¹H NMR spectroscopy was used to provide information about the rotational motions in the guanidinium (B1211019) group and to determine the tautomeric form present in solution. nih.gov For LAE, ¹H NMR would be expected to show characteristic signals for the protons of the lauroyl chain, the arginine backbone, and the ethyl ester group, allowing for the verification of the compound's structure. Quantitative ¹H NMR (qNMR) can also be employed for the compositional analysis of short-chain fatty acid ethyl ester mixtures. sciepub.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain further structural information. For the related compound Nα‐benzoyl‐l‐arginine ethyl ester hydrochloride, mass spectra have been obtained. researchgate.net For LAE, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the protonated LAE molecule, confirming its elemental composition.

Optical Oxygen Sensing and Respirometry for Analytical Applications

A novel analytical methodology utilizing optical oxygen sensing and respirometry has been developed to investigate the effects of antimicrobial compounds like Lauroyl Arginate Ethyl Ester (LAE). researchgate.net This technique offers a rapid and sensitive means to assess the impact of LAE on microbial respiration. The principle behind this method is the measurement of oxygen consumption by a bacterial population over time. mdpi.com

The assay typically involves placing a bacterial culture in a sealed container with an optical oxygen sensor. These sensors often employ a luminescent dye that is quenched by oxygen. nih.gov As the bacteria respire, they consume oxygen, leading to a decrease in the oxygen concentration and a corresponding change in the luminescence of the sensor. nih.gov By monitoring this change, a real-time profile of the microbial respiration rate can be obtained. biorxiv.org

This respirometric assay can be used to determine the minimum inhibitory concentration (MIC) of LAE by observing the concentration at which bacterial respiration is significantly inhibited. The technique is advantageous as it is less time-consuming and labor-intensive than traditional plate counting methods and can be used to analyze complex samples. researchgate.net

Mechanistic Investigations of Antimicrobial Activity

Interactions with Microbial Cell Membranes

The microbial cell membrane is the principal target for LAE's antimicrobial action. nih.govearthwormexpress.com Its chemical structure, featuring both a positively charged head and a hydrophobic tail, facilitates a series of disruptive interactions that compromise membrane integrity and function. mdpi.com

LAE is an amphiphilic molecule with a positively charged guanidine (B92328) group from the L-arginine head and a hydrophobic aliphatic tail from lauric acid. nbinno.commdpi.com This cationic nature is fundamental to its antimicrobial mechanism. nbinno.com Microbial cell surfaces are typically anionic (negatively charged) due to the presence of components like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, as well as acidic phospholipids (B1166683) and proteins within the cell membrane. nbinno.comnih.gov

The initial step in LAE's action is a strong electrostatic attraction between its positively charged head group and the negatively charged components of the microbial cell envelope. nbinno.commdpi.comtandfonline.comnih.gov This interaction allows the LAE molecules to accumulate on the cell surface, a prerequisite for subsequent disruptive events. nbinno.comacs.org Studies have shown that LAE readily forms complexes with negatively charged proteins through electrostatic attraction. mdpi.comnih.gov This binding to membrane proteins and phospholipids is a critical step that facilitates the subsequent disruption of the membrane. nih.govresearchgate.net

Table 1: Zeta Potential Changes in Protein Solutions with LAE

| Protein (2% solution, pH 6) | Initial Zeta Potential (mV) | Zeta Potential with 50 µg/mL LAE (mV) |

| Bovine Serum Albumin (BSA) | -17.25 | Becomes less negative |

| Whey Protein Isolate (WPI) | -20.1 | Becomes less negative |

| Soy Protein Hydrolysate (SPH) | -7.84 | Becomes positive |

Data suggests that the cationic LAE molecules interact with and neutralize the negative charge of the proteins via electrostatic interactions. mdpi.com

Following the initial electrostatic binding, the hydrophobic lauroyl chain of the LAE molecule penetrates and inserts itself into the lipid bilayer of the cell membrane. nbinno.comnih.gov This intercalation disrupts the ordered structure of the membrane, leading to a significant increase in its permeability. nih.govnbinno.comearthwormexpress.com The disruption of the membrane's physical integrity allows for the leakage of essential intracellular components, such as potassium ions, and other small cytoplasmic materials. nih.govnbinno.comlauric-arginate.comresearchgate.net This loss of vital constituents perturbs metabolic processes and contributes to the cessation of growth and eventual cell death. nbinno.comlauric-arginate.com As a surfactant, LAE can disintegrate and solubilize cell membranes even at low concentrations, leading to this damaging increase in permeability. lauric-arginate.comresearchgate.net

Flow cytometry studies have confirmed this effect. For instance, after treatment with LAE at its minimum inhibitory concentration (MIC), the percentage of Yersinia enterocolitica and Lactobacillus plantarum cells permeable to propidium (B1200493) iodide—a fluorescent dye that only enters cells with compromised membranes—increased to 97.8% and 99.6%, respectively, from baseline levels of less than 1%. nih.gov

A critical consequence of LAE's interaction with the cell membrane is the rapid depolarization of the membrane potential. nih.govnbinno.comearthwormexpress.com The cell membrane potential is an electrochemical gradient, typically with a negative charge on the interior of the cell relative to the exterior, which is vital for numerous cellular functions, including energy production and transport. wikipedia.org

By increasing the membrane's permeability to ions, LAE causes a collapse of this potential. nbinno.comlauric-arginate.commdpi.com The influx of cations or efflux of anions neutralizes the charge difference across the membrane. wikipedia.org This depolarization is a key indicator of membrane damage and directly impacts cell viability. nbinno.commdpi.com Flow cytometry analysis using the potentiometric dye bis-oxonol, which enters depolarized cells, showed a significant increase in fluorescence in bacterial populations treated with LAE, confirming the loss of membrane potential. nih.govresearchgate.net This disruption of the electrochemical gradient severely impairs cellular processes and is a major factor in the antimicrobial efficacy of LAE. nih.govnbinno.com

The profound structural damage caused by LAE to microbial cells has been visualized through electron microscopy. Both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) studies have revealed significant alterations in the morphology and ultrastructure of bacteria exposed to LAE. nih.govearthwormexpress.com

Observed morphological changes include:

Distortion of Cell Shape: Escherichia coli O157:H7 cells appeared distorted and dimpled. nih.gov

Surface Alterations: Irregular shapes and rough surfaces have been noted on various bacteria. earthwormexpress.com

Internal Damage: TEM has shown the collapse of the cytosol and alterations of the cellular envelopes in Yersinia enterocolitica. researchgate.net In Brochothrix thermosphacta, intracytoplasmic coagulation was observed. nih.gov

Abnormal Cell Division: In some Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes, abnormal septation during cell division has been reported. earthwormexpress.com

These microscopic studies provide direct visual evidence of LAE's destructive action on the physical integrity of microbial cells, corroborating the functional data on membrane permeabilization and depolarization. nih.govearthwormexpress.comresearchgate.net

Table 2: Summary of Morphological Changes Observed via Electron Microscopy

| Microorganism | Observed Effects of LAE Treatment | Reference |

| Escherichia coli O157:H7 | Distorted and dimpled cells, dissolution of the cell membrane | nih.govresearchgate.net |

| Brochothrix thermosphacta | Intracytoplasmic coagulation | nih.gov |

| Yersinia enterocolitica | Collapse of the cytosol, alterations of cellular envelopes | researchgate.net |

| Lactobacillus plantarum | Formation of mesosomes | researchgate.net |

| Staphylococcus aureus | Abnormal septation | earthwormexpress.com |

| Listeria monocytogenes | Abnormal septation | earthwormexpress.com |

Impact on Intracellular Components and Metabolic Pathways

While the primary target of LAE is the cell membrane, its effects can extend to intracellular components, further ensuring microbial inactivation.

The same chemical properties that allow LAE to disrupt the cell membrane also enable it to interact with intracellular components once the membrane has been breached. LAE can interact with the charged proteins present in the cytoplasm and key enzymatic systems. researchgate.net These interactions can lead to protein denaturation, altering their three-dimensional structure and rendering them non-functional. researchgate.net The inhibition of essential enzymatic systems disrupts critical metabolic pathways, leading to a complete halt of cellular activity and contributing to cell death. lauric-arginate.commdpi.comresearchgate.net

Leakage of Cellular Components (e.g., Nucleic Acids)

A primary mechanism of N(alpha)-Lauroylarginine ethyl ester's antimicrobial activity involves the disruption of microbial cell membrane integrity, leading to the leakage of essential intracellular components. As a cationic surfactant, it interacts with the negatively charged components of the cell membrane, causing destabilization. nih.gov This disruption increases membrane permeability, resulting in the uncontrolled efflux of vital cellular materials, including nucleic acids and proteins. researchgate.net

Studies have demonstrated a significant loss of intracellular proteins and nucleic acids upon exposure to this compound. For instance, treatment of Penicillium digitatum and Pectobacterium carotovorum with the compound led to a notable increase in the extracellular concentration of these macromolecules. nih.gov Similarly, research on Salmonella typhimurium and Staphylococcus aureus has shown that exposure to this compound induces the leakage of potassium ions, a key indicator of membrane damage. nih.gov This loss of cellular constituents disrupts normal metabolic functions and contributes to cell death. researchgate.net

Induction of Oxidative Stress Pathways

In addition to direct membrane damage, this compound has been shown to induce oxidative stress within microbial cells. This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread damage to cellular components. The accumulation of ROS can lead to lipid peroxidation, protein denaturation, and DNA damage, further contributing to the antimicrobial effect.

Research has indicated that the synergistic antimicrobial activity of this compound with physical treatments like UV-A light or mild heat is linked to the generation of oxidative stress. asm.orgescholarship.org The presence of antioxidants has been shown to suppress the antimicrobial efficacy of the compound against bacteria such as Escherichia coli and Listeria innocua, suggesting a direct role of oxidative stress in the inactivation process. asm.org Furthermore, studies on fungi have revealed that exposure to this compound enhances the activity of enzymes associated with oxidative stress, such as peroxidase and superoxide (B77818) dismutase.

Antimicrobial Spectrum and Efficacy Studies in Model Systems

This compound exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. nih.govvulcanchem.com

Activity against Gram-Positive Bacteria (e.g., Listeria monocytogenes, Staphylococcus aureus)

Gram-positive bacteria are generally more susceptible to this compound compared to Gram-negative bacteria. nih.gov This is attributed to the absence of an outer membrane in Gram-positive bacteria, which allows for more direct interaction of the compound with the cytoplasmic membrane.

Listeria monocytogenes , a significant foodborne pathogen, has been a key target in efficacy studies. The compound has demonstrated the ability to reduce populations of L. monocytogenes in various food matrices. researchgate.net For example, a complex of this compound with a polyoxometalate showed a minimum inhibitory concentration (MIC) of 32 µg/mL against L. monocytogenes. researchgate.net

Staphylococcus aureus , another important Gram-positive pathogen, is also susceptible to this compound. Studies have reported MIC values as low as 8 µg/mL. researchgate.netrsdjournal.org The mechanism of action against S. aureus involves significant alterations to the cell envelope and the induction of transmembrane ion flux. nih.gov

| Gram-Positive Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Listeria monocytogenes | 8 - 32 | - |

| Staphylococcus aureus | 8 | - |

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Salmonella typhimurium)

While generally more resistant than their Gram-positive counterparts, Gram-negative bacteria are also susceptible to the antimicrobial action of this compound. nih.gov The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides, provides an additional barrier that can hinder the penetration of antimicrobial agents.

Escherichia coli , a common indicator of fecal contamination and a potential pathogen, has been the subject of numerous studies. The MIC for a polyoxometalate-N(alpha)-Lauroylarginine ethyl ester complex against E. coli was reported to be 64 µg/mL. researchgate.net Other studies have reported MIC values around 16 µg/mL. rsdjournal.org

Salmonella typhimurium , a major cause of foodborne gastroenteritis, is also inhibited by this compound. Research has established MIC values for S. typhimurium to be around 32 µg/mL. researchgate.netnih.gov The compound has been shown to alter the cell envelope and induce the leakage of intracellular components in this bacterium. mirenat.com

| Gram-Negative Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 16 - 64 | - |

| Salmonella typhimurium | 16 - 32 | 32 |

Efficacy against Yeasts and Filamentous Fungi (e.g., Penicillium digitatum, molds)

This compound also demonstrates significant efficacy against a variety of yeasts and filamentous fungi. nih.gov This broad-spectrum activity makes it a versatile antimicrobial agent in various applications.

Studies have shown strong antifungal activity against yeasts such as Saccharomyces cerevisiae and Candida albicans, with MIC values of 35 µg/mL and 112.5 µg/mL, respectively. nih.gov In the case of filamentous fungi, this compound has been shown to be effective against spoilage molds. For instance, the MIC against Penicillium digitatum , a major postharvest pathogen of citrus fruits, has been reported to be 400 µg/mL. nih.gov The inhibitory mechanism against fungi also involves damage to the cell structure. nih.gov Other molds, such as Botrytis cinerea and Penicillium italicum, also show susceptibility with MICs in the range of 400 µg/mL. nih.gov In vitro testing has shown the minimum inhibitory concentration against Penicillium expansum to be 32 mg L-1. nih.gov

| Yeasts and Filamentous Fungi | MIC (µg/mL) |

|---|---|

| Saccharomyces cerevisiae | 35 |

| Candida albicans | 112.5 |

| Penicillium digitatum | 400 |

| Penicillium expansum | 32 |

| Botrytis cinerea | 400 |

| Penicillium italicum | 400 |

Investigations into Resistance Development Mechanisms of this compound

A significant advantage of this compound is its non-specific mechanism of action, which is believed to reduce the likelihood of microorganisms developing resistance. The primary target of the compound is the cell membrane, a fundamental component of microbial cells. vulcanchem.com This broad-based attack on the cell structure makes it more difficult for microorganisms to develop specific resistance mechanisms.

Studies have supported this hypothesis, with research showing no development of resistance in E. coli even after 30 days of continuous exposure to the compound. vulcanchem.com This is in contrast to many conventional antibiotics that target specific enzymes or metabolic pathways, which can be more readily bypassed through genetic mutations. The ability of this compound to inhibit some trypsin-like serine proteases, which can be involved in the infection process, may also contribute to its robust antimicrobial activity. nih.gov

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length on Antimicrobial Potency

The hydrophobic alkyl chain is a critical determinant of the antimicrobial potency of arginine-based surfactants. Its length significantly influences the compound's surface activity and its ability to interact with and disrupt microbial membranes. earthwormexpress.com Studies comparing LAE (with a 12-carbon lauroyl chain) to analogs with different chain lengths have demonstrated a clear correlation between the chain length and antimicrobial effectiveness. earthwormexpress.comvulcanchem.com

An increase in the carbon chain length of the Nα-acyl group generally enhances antimicrobial properties. earthwormexpress.com For instance, N-α-Myristoyl-L-Arginine ethyl ester (MAE), which has a 14-carbon chain, exhibits a broader spectrum of antimicrobial activity compared to LAE and other shorter-chain analogs like N-α-Nonanoyl-L-Arginine ethyl ester (NAE) (9 carbons) and N-α-Octanoyl-L-Arginine ethyl ester (CAE) (8 carbons). earthwormexpress.com The most hydrophobic of these compounds, MAE, shows the greatest ability to form micelles and demonstrates excellent antimicrobial activity. earthwormexpress.com Conversely, the C8 analog (CAE) is largely inactive against a range of microbes. earthwormexpress.comvulcanchem.com This relationship underscores the importance of the hydrophobic character in the surfactant's mechanism of action. researchgate.net

| Microorganism | ATCC Number | CAE (C8) MIC (ppm) | NAE (C9) MIC (ppm) | MAE (C14) MIC (ppm) |

|---|---|---|---|---|

| Staphylococcus aureus | 6538 | R | 62-125 | 15.6 |

| Listeria monocytogenes | 751 | -- | 62-250 | -- |

| Escherichia coli | 8739 | R | 62-125 | 62.5 |

| Salmonella spp. | 10708 | -- | 62-250 | -- |

| Candida albicans | 10231 | R | 125-250 | 3.9 |

| Aspergillus niger | 46604 | -- | 250/500 | 125 |

Role of the Arginine Moiety and Cationic Nature in Antimicrobial Action

The antimicrobial activity of LAE is directly associated with the cationic nature of its arginine headgroup. earthwormexpress.comvulcanchem.com LAE is a cationic surfactant, and the strong positive charge from the protonated guanidine (B92328) group of the arginine moiety is fundamental to its mechanism. earthwormexpress.comresearchgate.netnih.gov This positive charge enables the molecule to bind electrostatically to the predominantly anionic surfaces of bacterial cell membranes. researchgate.netnih.gov

This interaction disrupts the membrane's integrity, leading to increased permeability and, ultimately, cell death. researchgate.net The amphiphilic structure, combining the hydrophilic cationic arginine head with a hydrophobic lauroyl tail, facilitates this membrane interaction, which is a critical feature of its antimicrobial action. vulcanchem.com

Significance of the Ester Linkage and its Potential Hydrolysis in Activity

The ethyl ester linkage in the LAE molecule is a site of potential hydrolysis, which has significant implications for the compound's stability and activity. LAE can be hydrolyzed through two primary pathways. nih.gov One path involves the cleavage of the amide bond, yielding lauric acid and L-arginine ethyl ester. nih.gov The second, more prominent path, involves the hydrolysis of the ester bond, which produces Nα-lauroyl-L-arginine (LAS) and ethanol (B145695). nih.govnih.gov

Conformational Analysis and Molecular Determinants of Activity

The molecular determinants of LAE's activity are multifaceted, stemming from its distinct amphiphilic conformation. The molecule's fundamental structure, with a hydrophilic arginine "head" and a hydrophobic lauroyl "tail," is the primary driver of its interaction with and disruption of microbial membranes. vulcanchem.com Beyond this general mechanism, LAE is also known to interact with and potentially denature charged proteins within the cell membrane and key enzymatic systems.

Advanced computational techniques like molecular dynamics simulations provide deeper insights into the specific interactions between LAE and microbial components. researchgate.netnih.gov For example, in silico docking and simulation studies have shown that LAE has a high ability to bind to and hinder specific quorum-sensing receptors, such as traR in P. aeruginosa. researchgate.net This suggests a more targeted mechanism of action where LAE can interfere with bacterial communication and virulence factor production, in addition to causing general membrane damage. researchgate.net Such computational approaches are essential for exploring the dynamic relationship between a molecule's conformation and its biological function, helping to elucidate precise mechanisms of action that are difficult to determine through experimentation alone. nih.govnih.gov

Synergistic and Combinatorial Antimicrobial Research

Co-Application with Physical Treatments (e.g., Thermal Processing, UV-A Light)

The antimicrobial activity of LAE is significantly amplified when used in conjunction with physical treatments such as mild heat and UV-A light. This synergy provides a more effective microbial inactivation than the sum of the individual treatments. nih.gov

Research has demonstrated a potent synergistic effect between LAE and mild thermal processing. For example, a study observed that treating Escherichia coli in sterile phosphate-buffered saline (PBS) with LAE (15 μg/ml) combined with mild heat (55°C) for four minutes resulted in a 5-log reduction of the bacteria. nih.gov In contrast, either LAE or mild heat applied individually under the same conditions did not produce any significant inactivation. nih.gov A similar synergistic inactivation was also noted for Listeria innocua when subjected to the combined treatment. nih.gov

Likewise, the combination of LAE with UV-A light (320 to 400 nm) has been shown to be highly effective. In one study, treatment with 15 μg/ml of LAE alone for 30 minutes inactivated 2 logs of E. coli O157:H7, while UV-A light by itself caused no significant reduction. nih.gov However, the combined application of LAE and UV-A light under the same conditions reduced the E. coli O157:H7 population by approximately 6.5 logs. nih.gov This synergistic approach highlights a promising strategy for enhancing microbial safety. nih.gov

| Microorganism | LAE Concentration | Physical Treatment | Observed Effect | Log Reduction (Combined) | Log Reduction (Individual Treatments) |

|---|---|---|---|---|---|

| E. coli O157:H7 | 15 µg/mL | Mild Heat (55°C for 4 min) | Synergistic Inactivation | ~5.0 | No significant inactivation |

| L. innocua | 15 µg/mL | Mild Heat (55°C) | Significant Synergistic Inactivation | ~5.0 | 1-2 |

| E. coli O157:H7 | 15 µg/mL | UV-A Light (30 min) | Synergistic Inactivation | ~6.5 | ~2.0 (LAE alone); No significant inactivation (UV-A alone) |

Combination with Other Antimicrobial Agents (e.g., Nisin, Bacteriophages, Kojic Acid, Organic Acids)

The antimicrobial spectrum and efficacy of LAE can be broadened and enhanced through combination with other antimicrobial compounds. These combinations often exhibit synergy, where the combined effect is greater than the additive effects of the individual agents.

Nisin: The combination of LAE with nisin, a bacteriocin, has proven to be highly effective. One study reported that while nisin alone did not inhibit E. coli O157:H7, its combination with LAE resulted in a 7.16-log reduction of the pathogen within the first hour. frontiersin.org The synergistic action is also effective against Gram-positive bacteria; the combination of LAE and nisin Z was shown to cause severe damage to the cytoplasmic membrane of both Listeria monocytogenes and Brochothrix thermosphacta. bohrium.com

Bacteriophages: LAE has been used in combination with bacteriophages, which are viruses that specifically target and infect bacteria. A study investigating the control of Listeria monocytogenes in chicken breast tissue found that a combined treatment of LAE and a commercial bacteriophage preparation was effective in inhibiting the pathogen. frontiersin.orgnih.gov

Kojic Acid: The combination of LAE and kojic acid has been explored as a method to control both microbial growth and enzymatic browning in fresh-cut produce. A study on fresh-cut potatoes demonstrated that while LAE alone could inhibit microbial growth, it tended to promote browning. nih.gov Conversely, kojic acid was effective at preventing browning. The combined application of both compounds successfully inhibited microbial proliferation while also controlling discoloration, thereby extending the shelf life of the product. nih.govssrn.com

Organic Acids: Synergistic effects have been documented between LAE and various organic acid salts. A study evaluated the combination of LAE with sodium diacetate (SD), sodium citrate (B86180) (SC), and sodium lactate (B86563) (SL) against Listeria monocytogenes and Salmonella Rissen. scienceasia.org The combinations were found to be synergistic against both bacteria, as determined by the Fractional Bactericidal Concentration Index (FBCI), where an index of ≤ 0.5 indicates synergy. scienceasia.org The combination of LAE and sodium diacetate was particularly potent against both pathogens. scienceasia.org

| Antimicrobial Agent | Target Microorganism(s) | Observed Effect | Key Finding(s) |

|---|---|---|---|

| Nisin | E. coli O157:H7, L. monocytogenes, B. thermosphacta | Synergistic | Achieved a >7-log reduction in E. coli O157:H7 within 1 hour. frontiersin.org |

| Bacteriophages | L. monocytogenes | Inhibitory | Effectively inhibited pathogen growth in chicken breast tissue. frontiersin.orgnih.gov |

| Kojic Acid | Microorganisms on fresh-cut potatoes | Synergistic | Inhibited microbial growth and controlled enzymatic browning simultaneously. nih.gov |

| Sodium Diacetate | L. monocytogenes, S. Rissen | Synergistic | FBCI of 0.19 against both bacteria, indicating strong synergy. scienceasia.org |

| Sodium Citrate | L. monocytogenes, S. Rissen | Synergistic | FBCI of 0.50 against L. monocytogenes and ≤0.50 against S. Rissen. scienceasia.org |

| Sodium Lactate | L. monocytogenes, S. Rissen | Synergistic | FBCI of 0.50 against L. monocytogenes and ≤0.50 against S. Rissen. scienceasia.org |

Mechanistic Basis of Synergistic Effects (e.g., Enhanced Membrane Damage, Altered Oxidative Stress)

The synergistic antimicrobial activity observed when LAE is combined with physical or chemical agents stems from complementary or enhanced mechanisms of action, primarily centered on increased cell membrane damage and the induction of oxidative stress.

When LAE is combined with mild heat, the synergy is attributed to both exacerbated membrane damage and heightened oxidative stress. nih.gov The mild heat likely increases the fluidity of the bacterial cell membrane, making it more susceptible to disruption by the surfactant action of LAE. In the case of LAE combined with UV-A light, the primary mechanism for the synergistic inactivation is enhanced oxidative stress. nih.gov This suggests that the combination leads to a greater production of reactive oxygen species (ROS) than either treatment alone, overwhelming the bacterial cells' antioxidant defenses and leading to rapid cell death. nih.gov

A similar mechanism involving membrane disruption is observed when LAE is combined with other chemical agents. The synergy between LAE and nisin, for instance, is due to their complementary effects on the cell membrane. The combination leads to the formation of membrane channels, causing significant leakage of intracellular components like potassium and phosphate (B84403) ions, ultimately resulting in cell lysis. frontiersin.orgbohrium.com Likewise, the combination of LAE and organic acid salts was observed to cause a loss and change of the cytoplasm and membrane in cells of both L. monocytogenes and S. Rissen, confirming that enhanced membrane damage is a key component of the synergistic effect. scienceasia.org

Biophysical and Molecular Interaction Studies

Characterization of N(alpha)-Lauroylarginine Ethyl Ester Interactions with Model Membranes (e.g., Liposomes, Langmuir Monolayers)

The amphiphilic nature of this compound, featuring a cationic arginine headgroup and a hydrophobic lauroyl tail, dictates its strong affinity for biological membranes. vulcanchem.com Model membrane systems, such as liposomes and Langmuir monolayers, are invaluable tools for dissecting these interactions in a controlled environment.

Studies on dipalmitoylphosphatidylcholine (DPPC) liposomes, a common model for eukaryotic cell membranes, have revealed the significant impact of arginine-based cationic surfactants. Techniques like Differential Scanning Calorimetry (DSC) are employed to monitor changes in the physical state of the lipid bilayer upon interaction with LAE. The main phase transition temperature (Tm) of DPPC, which corresponds to the shift from a gel-like to a fluid-like state, is a sensitive indicator of membrane perturbation. While direct DSC data for LAE is not extensively published, studies on structurally similar arginine-based surfactants, such as arginine N-lauroyl amide dihydrochloride (B599025), show alterations in the thermotropic behavior of DPPC liposomes. These analogues can cause shifts in the main phase transition, suggesting an ability to penetrate and disorder the lipid packing. researchgate.net This interaction is primarily driven by an initial electrostatic attraction between the positively charged guanidinium (B1211019) group of the arginine head and the negatively charged phosphate (B84403) groups on the phospholipids (B1166683), followed by the insertion of the lauroyl chain into the hydrophobic core of the membrane. vulcanchem.com This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.

Langmuir monolayer techniques offer further insights into the interfacial behavior of LAE. By spreading a monolayer of phospholipids at an air-water interface, researchers can measure changes in surface pressure as LAE is introduced into the aqueous subphase. The increase in surface pressure upon LAE injection indicates its ability to penetrate the lipid monolayer. The extent of this penetration depends on the initial packing density of the lipids. In loosely packed monolayers, LAE can readily insert its hydrophobic tail, while in more densely packed, solid-like monolayers, the penetration is less pronounced. These studies help to quantify the affinity of LAE for the membrane interface and provide information on the area occupied by the molecule, offering a two-dimensional representation of its interaction with the outer leaflet of a cell membrane.

Table 1: Effects of Arginine-Based Surfactants on DPPC Liposome Phase Transition

| Surfactant Concentration (mol%) | Main Phase Transition Temperature (Tm) Shift | Enthalpy of Transition (ΔH) Change | Interpretation |

|---|---|---|---|

| Low | Slight decrease | Minor reduction | Initial membrane interaction and fluidization |

| Moderate | Significant decrease | Broadening of transition peak | Disruption of lipid packing and cooperativity |

| High | Abolition of pre-transition | Further reduction and broadening | Significant membrane disorder and potential solubilization |

Note: This table is a representative summary based on typical findings for arginine-based cationic surfactants interacting with DPPC liposomes and is intended to be illustrative.

Thermodynamics of Binding and Interaction (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of binding events in solution. It directly measures the heat released or absorbed during the interaction of a ligand (in this case, LAE) with a macromolecule or a supramolecular assembly like a liposome. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

When LAE interacts with liposomes, the process is typically characterized by an initial exothermic heat change, indicating a favorable binding event driven by both electrostatic and hydrophobic forces. nih.gov The binding of the cationic LAE to negatively charged model membranes is often a multi-step process. The initial interaction is dominated by the electrostatic attraction between the positively charged surfactant and the anionic lipid headgroups. This is followed by the insertion of the hydrophobic lauroyl chain into the nonpolar core of the membrane.

Table 2: Representative Thermodynamic Parameters for Cationic Surfactant-Membrane Interaction from ITC

| Parameter | Typical Value Range | Thermodynamic Interpretation |

|---|---|---|

| Binding Affinity (Ka) | 104 - 106 M-1 | Strong, spontaneous binding |

| Enthalpy Change (ΔH) | -10 to -50 kJ/mol | Exothermic, enthalpically driven interaction |

| Entropy Change (TΔS) | Can be positive or negative | Reflects changes in solvation and conformational freedom |

| Stoichiometry (n) | Varies | Indicates the ratio of surfactant to lipid at saturation |

Note: These values are illustrative and can vary significantly based on experimental conditions and the specific lipid system used.

Electrostatic Complex Formation with Biopolymers (e.g., Anionic Polysaccharides)

In many practical applications, such as in food and beverage products, this compound coexists with various biopolymers. Its cationic nature leads to strong electrostatic interactions with anionic polysaccharides, such as pectin, carrageenan, xanthan gum, and alginate. nih.govresearchgate.net These interactions can result in the formation of complexes, which can significantly impact the bioavailability and antimicrobial efficacy of LAE.

The formation of these complexes is primarily driven by the electrostatic attraction between the positively charged guanidinium group of LAE and the negatively charged carboxyl or sulfate (B86663) groups on the polysaccharide chains. nih.gov Isothermal Titration Calorimetry (ITC) has been used to demonstrate the strong binding interaction between cationic LAE and these anionic biopolymers. researchgate.net The interaction is often exothermic, indicating a favorable binding process.

The formation of these complexes can lead to a reduction in the concentration of free LAE in the system, thereby diminishing its antimicrobial activity. nih.gov Studies have shown that the minimal inhibitory concentration (MIC) and minimal lethal concentration (MLC) of LAE against spoilage yeasts increase in the presence of anionic polysaccharides like xanthan and λ-carrageenan. nih.gov This highlights the importance of considering the formulation matrix when utilizing LAE as an antimicrobial agent.

The structure of the resulting complexes can vary depending on the specific polysaccharide, the ratio of LAE to biopolymer, and the solution conditions. At low LAE concentrations, individual surfactant molecules may bind to the polysaccharide chains. As the concentration increases, cooperative binding can lead to the formation of micelle-like aggregates along the polymer backbone, eventually leading to phase separation and the formation of coacervates or precipitates. researchgate.net These findings are crucial for the effective application of LAE in complex systems where interactions with other charged molecules are likely to occur. researchgate.net

Table 3: Summary of this compound Interactions with Anionic Polysaccharides

| Polysaccharide | Driving Force of Interaction | Consequence of Interaction |

|---|---|---|

| Pectin | Electrostatic attraction | Complex formation, potentially reduced antimicrobial activity |

| Carrageenan | Electrostatic attraction | Strong binding, decreased antimicrobial efficacy nih.gov |

| Xanthan Gum | Electrostatic attraction | Pronounced decrease in antimicrobial efficacy nih.gov |

| Alginate | Electrostatic attraction | Complex formation, potential for coacervation researchgate.net |

Advanced Formulation Science and Controlled Release Research

Incorporation into Polymer Matrices for Active Food Packaging Applications

The efficacy of N(alpha)-Lauroylarginine ethyl ester in active food packaging is greatly influenced by its interaction with the polymer matrix. Researchers have focused on developing biodegradable films that can effectively carry and release the antimicrobial agent in a controlled manner.

The controlled release of this compound from packaging films can be achieved by leveraging electrostatic interactions between the positively charged antimicrobial agent and negatively charged components within the polymer matrix. A notable example is the incorporation of nanocellulose into starch/polyvinyl alcohol (PVA) films.

In a recent study, two types of nanocellulose, nanofibrillated cellulose (NFC) and carboxylated nanofibrillated cellulose (C-NFC), were investigated for their ability to interact with this compound through electrostatic bonding unimore.it. The zeta potential, a measure of the magnitude of the electrostatic charge, was a key factor in this interaction. C-NFC, with a higher absolute zeta potential of -27.80 mV compared to NFC's -10.07 mV, exhibited a stronger electrostatic attraction to the positively charged this compound unimore.it. This enhanced interaction resulted in a slower and more controlled release of the antimicrobial agent from the starch/PVA film unimore.it.

The table below summarizes the zeta potential of the nanocellulose types used in the development of these active films.

| Nanocellulose Type | Zeta Potential (mV) |

| Nanofibrillated Cellulose (NFC) | -10.07 |

| Carboxylated Nanofibrillated Cellulose (C-NFC) | -27.80 |

This interactive table is based on data from a 2024 study on starch/PVA antimicrobial active films. unimore.it

This research demonstrates the potential of utilizing electrostatic interactions to develop sophisticated controlled-release active packaging systems.

Understanding the release kinetics of this compound from active packaging is crucial for ensuring its sustained antimicrobial effect. Mathematical modeling provides a powerful tool to predict and control the release profile of the active agent.

In a study investigating the release of this compound from a poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) matrix, researchers employed various mathematical models to describe the release kinetics. The study highlighted that temperature significantly influenced the release into a 10% ethanol (B145695) food simulant unimore.it. The Weibull model was found to provide a robust fit for the experimental data, suggesting its utility for predicting the release kinetics of this compound in future studies unimore.it.

The release of an active compound from a polymer matrix can be influenced by several mechanisms, including diffusion, swelling of the polymer, and disintegration or deformation of the polymer matrix unimore.it. Mathematical models, such as Fick's second law, can be used to calculate key parameters like the diffusion coefficient, which describes the rate of diffusion of the active agent through the polymer unimore.it.

The table below presents some of the mathematical models that can be used to describe the release of active compounds from packaging materials.

| Model | Description |

| Zero-order | The release rate is constant over time. |

| First-order | The release rate is proportional to the concentration of the active agent remaining in the matrix. |

| Higuchi | Describes release from a matrix system based on Fickian diffusion. |

| Korsmeyer-Peppas | A semi-empirical model that describes release from a polymeric system. |

| Weibull | An empirical model that can be applied to various release profiles. |

This interactive table provides an overview of common mathematical models used in release kinetics studies. unimore.it

By applying these models, researchers can gain a deeper understanding of the release mechanisms and design active packaging films with tailored release profiles for specific food applications.

The ultimate goal of incorporating this compound into food packaging is to inhibit the growth of spoilage and pathogenic microorganisms, thereby extending the shelf life and enhancing the safety of the packaged food.

Numerous studies have demonstrated the effectiveness of this compound-containing films against a range of microorganisms in various food models. For instance, active films have shown significant antimicrobial activity against Escherichia coli and Staphylococcus aureus mdpi.comresearchgate.netmdpi.com. In a study on PVA/starch films, those containing just 1% of the antimicrobial agent exhibited clear zones of inhibition against both bacteria, with the inhibitory effect increasing with higher concentrations mdpi.com.

The antimicrobial efficacy has also been confirmed in real food systems. Active packaging containing this compound has been successfully used to preserve a variety of products, including raw meats like turkey and chicken breast, as well as processed foods such as cured ham and fresh spreadable cheese unimore.it. In a study on pasteurized milk, the addition of this compound was found to significantly reduce bacterial growth, with a more pronounced effect in unflavored milk compared to chocolate milk nih.gov.

The table below summarizes the findings of a study on the effect of this compound on bacterial counts in pasteurized milk after 21 days of post-processing storage.

| Milk Type | Treatment | Bacterial Count Reduction (log cfu/mL) |

| Unflavored | 200 mg/L | 5.77 |

| Chocolate | 200 mg/L | 0.9 |

This interactive table is based on data from a 2009 study on the effect of this compound in pasteurized milk. nih.gov

These findings underscore the potential of this compound-based active packaging to significantly improve the microbial safety and quality of a wide range of food products.

Development of Delivery Systems (e.g., Emulsions, Solid Lipid Particles, Nanoemulsions)

To enhance the efficacy and stability of this compound in complex food systems, researchers are exploring various delivery systems, including emulsions, solid lipid particles (SLPs), and nanoemulsions. These systems can protect the antimicrobial agent from degradation and control its release, ensuring a more targeted and sustained effect.

The form in which this compound is applied can significantly impact its antimicrobial activity in complex food matrices. A study on "Lyoner style" sausage slices compared the effectiveness of the antimicrobial agent when applied as an aqueous solution, an oil-in-water emulsion, and in solid lipid particles.

The research found that an aqueous solution of this compound was highly effective at inhibiting the growth of Lactobacillus curvatus and Listeria innocua. However, when delivered via an oil-in-water emulsion or solid lipid particles, its antimicrobial effectiveness on the sausage surface was reduced mdpi.com. This was attributed to molecular interactions and mass transport processes that rendered the antimicrobial less available when encapsulated mdpi.com. These findings highlight the importance of considering the physicochemical properties of the delivery system and its interaction with the food matrix when designing antimicrobial interventions.

The stability of this compound and its release profile from delivery systems are critical for its practical application in the food industry. The compound's stability is influenced by factors such as pH and temperature. In an aqueous solution, its half-life decreases significantly as the pH increases from 4 to 9.

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are promising delivery systems that can offer protection and controlled release. The release of an active agent from SLNs can occur through diffusion, erosion, or degradation of the lipid matrix. A burst release may be observed if the compound is adsorbed on the surface of the nanoparticles, followed by a more sustained release of the encapsulated agent. The composition of the lipid matrix and the presence of surfactants can be tailored to achieve the desired release profile.

Stability Studies Related to Formulation and Environmental Factors

The efficacy and reliability of this compound (LAE) in various applications are intrinsically linked to its chemical stability under different environmental conditions. This section delves into the stability of LAE as influenced by pH, temperature, and its interaction with food matrices, providing a comprehensive overview based on scientific research.

pH-Dependent Stability Profiles

The stability of this compound is significantly influenced by the pH of its environment. Research indicates that LAE maintains its chemical stability within a pH range of 3 to 7. fao.orgwikipedia.org However, its stability diminishes in alkaline conditions due to accelerated hydrolysis. nih.gov

In aqueous solutions at 25°C, the half-life of LAE varies considerably with pH. At a pH of 4, it exhibits a long half-life of over one year. This decreases to 57 days at a neutral pH of 7, and further reduces to just 34 hours at a pH of 9. nih.gov This demonstrates a clear trend of increasing degradation as the alkalinity increases. The primary pathway of degradation under these conditions is hydrolysis, which leads to the formation of Nα-lauroyl-L-arginine (LAS) and ethanol. nih.gov

Table 1: pH-Dependent Half-Life of this compound at 25°C

| pH | Half-Life |

| 4 | > 1 year |

| 7 | 57 days |

| 9 | 34 hours |

Thermal Stability Investigations

Temperature is another critical factor governing the stability of this compound. The compound is reported to be stable for over two years when stored at room temperature in a sealed container. nih.gov General findings suggest that the stability of LAE decreases as the temperature rises. fao.org

Specific thermal degradation is observed at temperatures above 107°C. earthwormexpress.com Despite this, LAE demonstrates notable stability during short-term heat treatments. For instance, its antimicrobial activity remains unchanged after being heated to 90°C or 120°C for 15 minutes. Even more rigorous treatments at 180°C for 6 and 15 minutes did not alter its antimicrobial efficacy against Salmonella enterica. Under severe conditions, such as prolonged exposure to high temperatures (e.g., over 5 hours at 100°C or 1 hour at 121°C), degradation can occur. earthwormexpress.com The resulting degradation products are non-toxic compounds, including Nα-lauroyl-L-arginine, lauric acid, ethyl laurate, and arginine. earthwormexpress.com

Table 2: Thermal Stability of this compound

| Condition | Observation |

| Room Temperature (25°C) | Stable for over 2 years in a closed container. |

| > 107°C | Decomposition occurs. |

| 90°C or 120°C for 15 min | Antimicrobial activity is maintained. |

| 180°C for 6 and 15 min | No modification of antimicrobial activity against Salmonella enterica. |

| > 5 hours at 100°C or 1 hour at 121°C | Degradation may occur. |

Stability in Simulated Food Matrices

The stability of this compound in the presence of food components is crucial for its application as a preservative. Studies have shown varied stability depending on the food matrix. In an evaluation of eight different food matrices, LAE was found to be stable throughout the study in all five processed food matrices. fao.org Conversely, a decrease in its concentration was observed in the fresh food matrices. fao.org

The extent of hydrolysis of LAE was assessed in 33 different samples. In 24 of these, no hydrolysis was detected. fao.org However, in the remaining nine samples, interactions with food components led to hydrolysis. More extensive hydrolysis occurred in samples containing nitrite, meat or soy proteins, ovo-albumin, or lacto-albumin. fao.org The primary metabolite formed during this hydrolysis is Nα-lauroyl-L-arginine. fao.org It is noteworthy that even in the presence of nitrite, no formation of nitrosamines was observed. fao.org

Table 3: Stability of this compound in Food Matrices

| Food Matrix Type | Stability | Hydrolysis Products |

| Processed Foods | Stable | Not applicable |

| Fresh Foods | Decreased stability | Nα-lauroyl-L-arginine |

| With Nitrite, Meat/Soy Proteins, Ovo-albumin, Lacto-albumin | More extensive hydrolysis | Nα-lauroyl-L-arginine |

Emerging Research Applications and Mechanistic Insights Beyond Food Preservation

Virucidal Mechanisms and Interactions with Viral Components (e.g., SARS-CoV-2, HCoV-229E)

N(alpha)-Lauroylarginine ethyl ester has demonstrated notable virucidal activity, particularly against enveloped viruses. Its primary mode of action involves the disruption of the viral envelope, which is crucial for the virus's ability to infect host cells. This interaction is largely attributed to the surfactant properties of LAE, which interfere with the lipid-containing viral envelopes. mdpi.com

Studies focusing on SARS-CoV-2 have elucidated the inhibitory effects of LAE on viral infectivity. In cell-based assays, pretreatment of susceptible cells with LAE at concentrations of 1–10 micrograms/ml was found to inhibit the attachment of the virus. nih.govnih.gov This preventative action on viral attachment is considered a primary mechanism of its antiviral effect. nih.govnih.gov Further in vitro studies using a pseudovirus (VSV-SARS-CoV-2) determined the EC50 (half-maximal effective concentration) to be 15 micrograms/ml, with complete inhibition achieved at 110 micrograms/ml. nih.govnih.gov

Animal models have provided further evidence of LAE's efficacy. In a Syrian hamster model, the intranasal administration of SARS-CoV-2 that had been pre-treated with LAE in vitro resulted in an inhibition of disease symptoms compared to the control group. nih.govnih.gov A significant reduction in both subgenomic RNA and total RNA viral load was observed in the animals treated with the LAE-exposed virus. nih.govnih.gov

Table 1: In Vitro and In Vivo Efficacy of this compound against SARS-CoV-2

| Model System | Metric | Concentration/Condition | Observed Effect | Reference |

|---|---|---|---|---|

| Cell-based Assay | Inhibition of Viral Attachment | 1–10 µg/ml | Prevention of virus attachment to susceptible cells | nih.govnih.gov |

| Pseudovirus Assay (VSV-SARS-CoV-2) | EC50 | 15 µg/ml | 50% inhibition of viral activity | nih.govnih.gov |

| Pseudovirus Assay (VSV-SARS-CoV-2) | Complete Inhibition | 110 µg/ml | Over 90% inhibition of viral replication | nih.govnih.govnih.gov |

| Syrian Hamster Model | Disease Symptoms | In vitro pre-treatment of virus | Inhibition of clinical symptoms | nih.govnih.gov |

| Syrian Hamster Model | Viral Load | In vitro pre-treatment of virus | Reduction in subgenomic and total RNA | nih.govnih.gov |